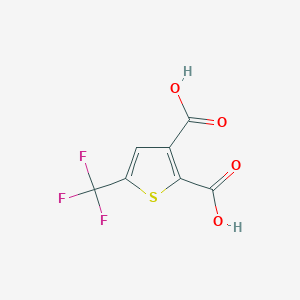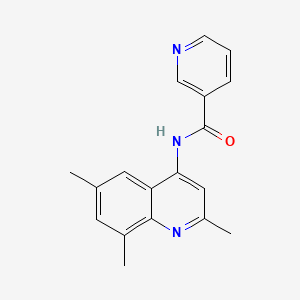
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis methods of similar compounds like nicotinamide mononucleotide (NMN) mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis
The molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)nicotinamide” is complex, contributing to its high perplexity. The molecular weight of this compound is 291.354.Wissenschaftliche Forschungsanwendungen
NNMT Inhibitors in Metabolic and Chronic Diseases Nicotinamide N-methyltransferase (NNMT) is a crucial enzyme that catalyzes the N-methylation of nicotinamide and other xenobiotics. Research has identified small molecule inhibitors of NNMT, highlighting the potential of quinolinium derivatives as potent NNMT inhibitors. These inhibitors show promise in treating metabolic and chronic diseases by modulating NNMT activity, which is implicated in various disease conditions. The structure-activity relationships developed for these inhibitors guide the design of drug-like compounds to target NNMT effectively (Neelakantan et al., 2017).
Obesity and Metabolic Disorders A series of small molecule NNMT inhibitors have demonstrated efficacy in reversing high-fat diet-induced obesity in mice. These inhibitors, characterized by their high selectivity and membrane permeability, were shown to reduce body weight, adipose mass, and plasma cholesterol levels without affecting food intake. This research supports the potential of NNMT inhibitors as therapeutic agents for obesity and associated metabolic disorders, providing a new avenue for drug development (Neelakantan et al., 2018).
Novel Assays for NNMT Activity Innovative methodologies for assessing NNMT activity have been developed, including a noncoupled fluorescence-based assay. This assay allows for the direct and real-time monitoring of NNMT activity, facilitating the rapid evaluation of potential inhibitors. Such assays are instrumental in drug discovery processes, enabling high-throughput screening for novel NNMT inhibitors (Neelakantan et al., 2017).
Cancer Therapeutics NNMT inhibitors have also been explored for their potential in cancer therapy. Inhibiting NNMT activity in cancer cells can lead to reduced NAD levels, impairing energy metabolism and proliferation of tumor cells. This approach offers a novel therapeutic strategy for various cancers, highlighting the versatility of NNMT inhibitors in medical research (Abdel-Magid, 2015).
Wirkmechanismus
Target of Action
The primary target of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, playing a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .
Mode of Action
This compound interacts with its target, NAMPT, by acting as an activator . It binds to the enzyme near its active site, enhancing its activity . This interaction increases the intracellular levels of NAD+, inducing metabolic and transcriptional reprogramming .
Biochemical Pathways
The compound affects the NAD salvage pathway , which is primarily responsible for NAD+ synthesis in mammals . NAMPT, the enzyme activated by the compound, catalyzes the condensation of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted into NAD+ . This pathway is essential for energy metabolism and normal physiological functions .
Result of Action
The activation of NAMPT by this compound leads to an increase in intracellular NAD+ levels . This can influence various cellular processes, including energy metabolism, DNA repair, and cellular stress responses . The compound’s action can also have therapeutic implications, such as managing acne vulgaris, melasma, and psoriasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cutaneous aging can lead to a natural decrease in fibroblast activity, which is linked to both natural aging and photoaging . This could potentially influence the effectiveness of the compound in skincare applications.
Safety and Hazards
Zukünftige Richtungen
There is an emerging interest in assessing similar compounds like nicotinamide N-methyltransferase (NNMT) as a potential therapeutic target and discovering NNMT inhibitors . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .
Biochemische Analyse
Biochemical Properties
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD salvage pathway. This interaction enhances the activity of NAMPT, leading to increased production of nicotinamide mononucleotide (NMN) and subsequently NAD . The compound’s interaction with NAMPT is crucial for maintaining cellular NAD levels, which are essential for numerous metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance NAD levels within cells, thereby promoting energy production and metabolic efficiency. This compound also affects cell signaling pathways by modulating the activity of NAD-dependent enzymes, such as sirtuins, which play a role in regulating gene expression and cellular stress responses . Additionally, this compound has been observed to impact cellular metabolism by influencing the glycolysis and tricarboxylic acid (TCA) cycle.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NAMPT, leading to the activation of this enzyme. By enhancing NAMPT activity, the compound increases the production of NMN, which is subsequently converted to NAD. This rise in NAD levels activates NAD-dependent enzymes, such as sirtuins, which regulate various cellular processes, including gene expression, DNA repair, and metabolic pathways . The compound’s ability to modulate these enzymes underscores its potential therapeutic applications in conditions associated with NAD deficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in NAD levels, resulting in prolonged enhancement of cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance NAD levels and improve metabolic functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it interacts with NAMPT to enhance the production of NMN and NAD. This interaction is crucial for maintaining NAD homeostasis, which is essential for various metabolic processes, including glycolysis, the TCA cycle, and oxidative phosphorylation . The compound’s role in these pathways underscores its potential impact on cellular energy production and metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, cellular environment, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with NAMPT and other NAD-dependent enzymes. Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in regulating cellular processes and maintaining NAD homeostasis.
Eigenschaften
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-7-12(2)17-15(8-11)16(9-13(3)20-17)21-18(22)14-5-4-6-19-10-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVBZSVXDUIXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

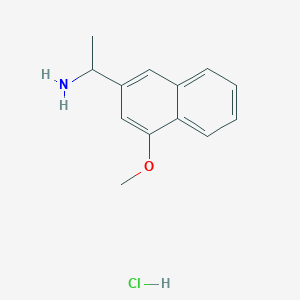
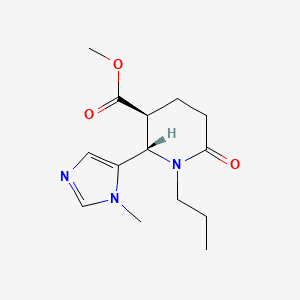
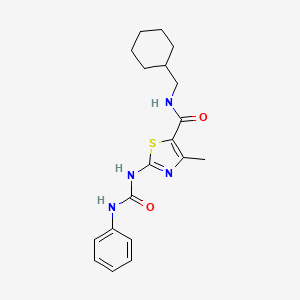
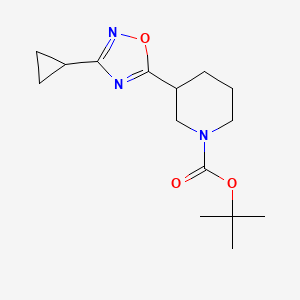
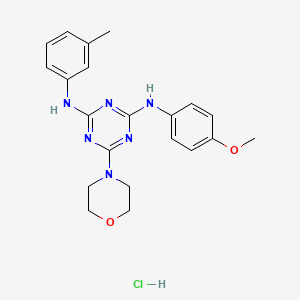
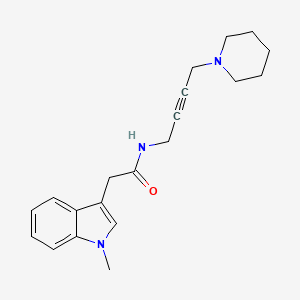
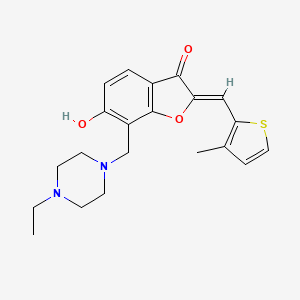
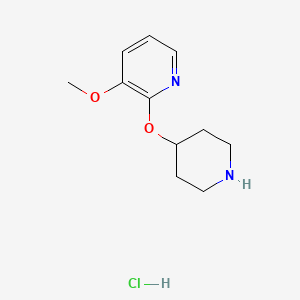
![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)

![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)
